molecular formula C14H17NO2 B15185502 2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine CAS No. 207740-21-4

2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine

Cat. No.: B15185502
CAS No.: 207740-21-4
M. Wt: 231.29 g/mol
InChI Key: VKWQEEWEGKDTDE-UHFFFAOYSA-N
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Description

2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine is an organic compound with the molecular formula C14H17NO2 It is a derivative of naphthalene, featuring two methoxy groups and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine typically involves the reaction of 1,4-dimethoxy-2-naphthaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethylamine side chain.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can further modify the ethylamine side chain.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Modified ethylamine derivatives

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine involves its interaction with various molecular targets and pathways. The compound’s structural features allow it to bind to specific receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological systems makes it a subject of interest in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Dimethoxy-2-naphthyl)ethanamine
  • 2-(1,4-Dimethoxy-5,6,7,8-tetrahydro-2-naphthalenyl)ethanamine

Uniqueness

2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine is unique due to its specific substitution pattern on the naphthalene ring and the presence of an ethylamine side chain. This structural configuration imparts distinct chemical and biological properties, differentiating it from other naphthalene derivatives.

Properties

CAS No.

207740-21-4

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-(1,4-dimethoxynaphthalen-2-yl)ethanamine

InChI

InChI=1S/C14H17NO2/c1-16-13-9-10(7-8-15)14(17-2)12-6-4-3-5-11(12)13/h3-6,9H,7-8,15H2,1-2H3

InChI Key

VKWQEEWEGKDTDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)CCN

Origin of Product

United States

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